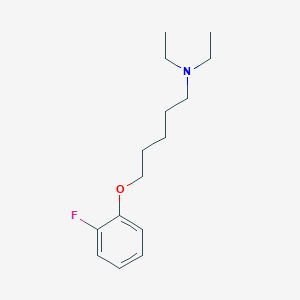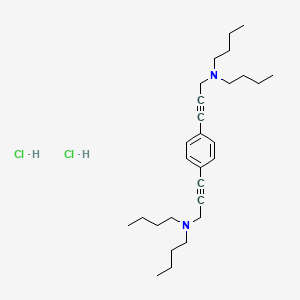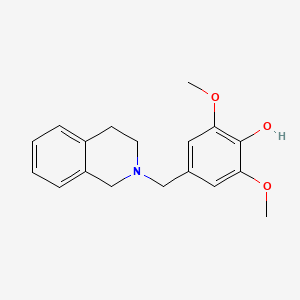
N-(2,5-dimethylphenyl)-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-4-phenoxybutanamide, also known as DPN, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. DPN is a synthetic compound that has been developed to selectively target the estrogen receptor beta (ERβ) and has been shown to have a range of biological effects.
Mecanismo De Acción
N-(2,5-dimethylphenyl)-4-phenoxybutanamide acts as a selective estrogen receptor modulator by selectively binding to ERβ and inducing conformational changes that affect the recruitment of coactivators and corepressors. This results in the modulation of gene expression and the downstream biological effects of estrogen signaling. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have a higher affinity for ERβ than for ERα, which is the predominant estrogen receptor in many tissues.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have a range of biochemical and physiological effects, including the regulation of bone metabolism, cardiovascular function, and neuronal function. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to increase bone density and reduce bone loss in animal models of osteoporosis. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has also been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system. In the brain, N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has several advantages for use in lab experiments. It is a highly selective ERβ agonist, which allows for the investigation of the specific biological effects of ERβ signaling. N-(2,5-dimethylphenyl)-4-phenoxybutanamide is also stable and can be easily synthesized in large quantities. However, there are also limitations to the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in lab experiments. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has a relatively short half-life, which can make it difficult to maintain consistent levels of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in experiments. Additionally, N-(2,5-dimethylphenyl)-4-phenoxybutanamide has low water solubility, which can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in scientific research. One potential area of investigation is the role of ERβ signaling in the development and progression of cancer. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have anti-proliferative effects in breast cancer cell lines, suggesting that it may have potential as a therapeutic agent for breast cancer. Another area of investigation is the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in the treatment of neurological disorders, such as Alzheimer's disease. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a therapeutic agent for this condition. Finally, the development of new synthetic methods for N-(2,5-dimethylphenyl)-4-phenoxybutanamide may improve its stability and solubility, making it more useful for a wider range of experimental setups.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-4-phenoxybutanamide can be synthesized using a variety of methods, but the most common method involves the reaction of 2,5-dimethylphenyl magnesium bromide with 4-phenoxybutanoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(2,5-dimethylphenyl)-4-phenoxybutanamide. The purity of N-(2,5-dimethylphenyl)-4-phenoxybutanamide is critical for its use in scientific research, as impurities can affect its biological activity.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been extensively used in scientific research to investigate the biological effects of selective estrogen receptor modulators. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to selectively target ERβ, which is expressed in a variety of tissues including the brain, bone, and cardiovascular system. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been used to investigate the role of ERβ in a range of biological processes, including bone metabolism, cardiovascular function, and neuronal function.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-10-11-15(2)17(13-14)19-18(20)9-6-12-21-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHWCAUEPYCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-phenoxybutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)
![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)
![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)

![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)